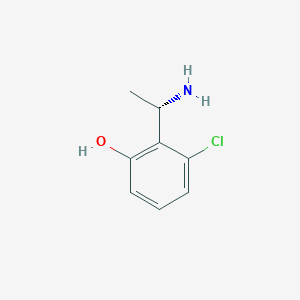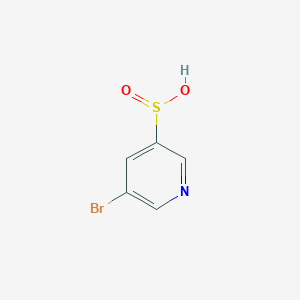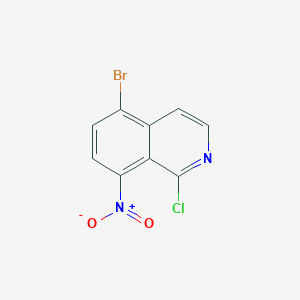
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is a complex organic compound belonging to the class of pyrrolidines. Pyrrolidines are heterocyclic amines characterized by a saturated five-membered ring structure . This compound is notable for its unique structural features, which include a benzyl group, a methoxyphenyl group, and a pyrrolidine ring.
Vorbereitungsmethoden
The synthesis of Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and methoxyphenyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base.
Introduction of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions using methoxyphenyl derivatives.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other reagents to facilitate the reactions.
Analyse Chemischer Reaktionen
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure but may have different substituents.
Benzyl Derivatives: Compounds with a benzyl group attached to different core structures.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group attached to various core structures.
The uniqueness of this compound lies in its specific combination of these structural features, which can confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
152400-53-8 |
|---|---|
Molekularformel |
C20H23NO3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
methyl (3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15/h3-11,17-18H,12-14H2,1-2H3/t17-,18-/m0/s1 |
InChI-Schlüssel |
PCIOCMQORLQMAA-ROUUACIJSA-N |
Isomerische SMILES |
COC1=CC=CC=C1[C@@H]2CN(C[C@@H]2C(=O)OC)CC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


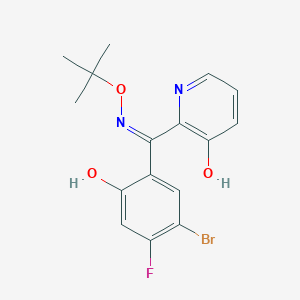
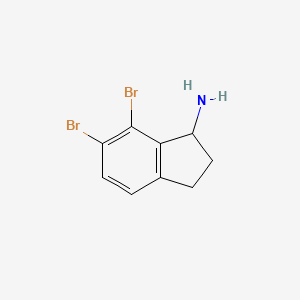
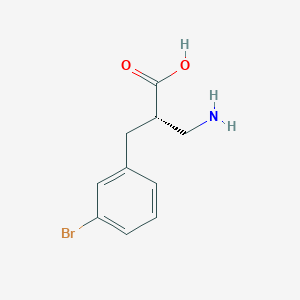

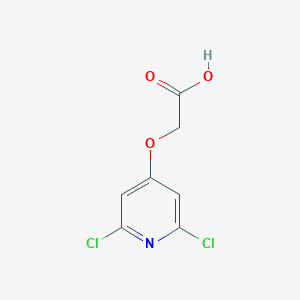

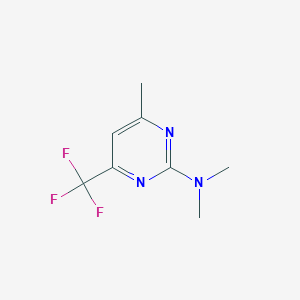

![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12963621.png)
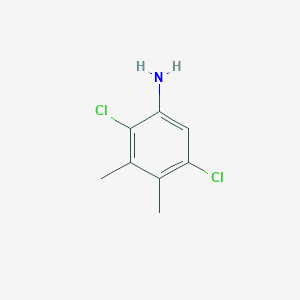
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12963633.png)
